

Structure Elucidation of 4-Chloro-2-pyridin-3-ylquinazoline: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-2-pyridin-3-ylquinazoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and potential biological significance of **4-Chloro-2-pyridin-3-ylquinazoline**. The information is presented to aid researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

4-Chloro-2-pyridin-3-ylquinazoline is a heterocyclic aromatic compound featuring a quinazoline core substituted with a chlorine atom at the 4-position and a pyridine ring at the 2-position. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of **4-Chloro-2-pyridin-3-ylquinazoline**

Property	Value	Source
IUPAC Name	4-chloro-2-(pyridin-3-yl)quinazoline	PubChem
CAS Number	98296-25-4	BLDpharm[1]
Molecular Formula	C ₁₃ H ₈ ClN ₃	PubChemLite[2]
Molecular Weight	241.68 g/mol	PubChemLite[2]
Monoisotopic Mass	241.04068 Da	PubChemLite[2]
SMILES	<chem>C1C=CC=CC2=NC(C3=CC=CN=C3)=N1</chem>	BLDpharm[1]
InChIKey	TWEFNYYVEPIXIB-UHFFFAOYSA-N	PubChemLite[2]
Predicted XlogP	3.4	PubChemLite[2]
Appearance	Solid (predicted)	-

Synthesis and Structure Elucidation

The synthesis of **4-Chloro-2-pyridin-3-ylquinazoline** can be achieved through a two-step process involving the formation of a quinazolinone intermediate followed by chlorination.

Synthesis of 2-(pyridin-3-yl)quinazolin-4(3H)-one (Intermediate)

The precursor, 2-(pyridin-3-yl)quinazolin-4(3H)-one, can be synthesized via the condensation of 2-aminobenzamide with pyridine-3-carbaldehyde.

Experimental Protocol:

- To a solution of 2-aminobenzamide (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add pyridine-3-carbaldehyde (1.1 eq).
- The reaction mixture is heated to reflux for 4-6 hours and monitored by Thin Layer Chromatography (TLC).

- Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
- The crude product is washed with a cold solvent (e.g., ethanol) and dried under vacuum to yield 2-(pyridin-3-yl)quinazolin-4(3H)-one.

Table 2: Spectroscopic Data for 2-(pyridin-3-yl)quinazolin-4(3H)-one

Technique	Data
^1H NMR	Expected signals: δ 12.0-12.5 (s, 1H, NH), 9.0-9.2 (m, 1H, pyridine-H), 8.6-8.8 (m, 1H, pyridine-H), 8.1-8.3 (m, 1H, quinazolinone-H), 7.4-7.9 (m, 5H, aromatic-H).
^{13}C NMR	Expected signals: δ ~162 (C=O), ~152 (C=N), and other aromatic carbons in the range of 120-150 ppm.
IR (cm^{-1})	Expected peaks: ~3200-3000 (N-H stretch), ~1680 (C=O stretch), ~1610 (C=N stretch), ~1500-1400 (aromatic C=C stretch).

Synthesis of 4-Chloro-2-pyridin-3-ylquinazoline

The final product is obtained by the chlorination of the quinazolinone intermediate. A common method for this transformation is the use of thionyl chloride (SOCl_2) with a catalytic amount of N,N-dimethylformamide (DMF).^[3]

Experimental Protocol:

- To a suspension of 2-(pyridin-3-yl)quinazolin-4(3H)-one (1.0 eq) in excess thionyl chloride, add a catalytic amount of DMF (e.g., 2-3 drops).
- The mixture is heated to reflux for 2-4 hours, during which the solid should dissolve. The reaction is monitored by TLC until the starting material is consumed.
- After completion, the excess thionyl chloride is removed under reduced pressure.

- The residue is carefully quenched by pouring it onto crushed ice with stirring.
- The resulting mixture is neutralized with a base (e.g., aqueous sodium bicarbonate or ammonia solution) to precipitate the product.
- The solid product is collected by filtration, washed with water, and dried.
- Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography.[3]

Table 3: Predicted Spectroscopic Data for **4-Chloro-2-pyridin-3-ylquinazoline**

Technique	Predicted Data
¹ H NMR	Expected signals for the quinazoline ring protons would shift downfield compared to the precursor. Aromatic protons are expected in the range of δ 7.5-9.3 ppm.
¹³ C NMR	The carbonyl carbon signal (~162 ppm) will be absent. A new signal for the carbon bearing the chlorine atom is expected around 150-160 ppm.
Mass Spec (EI)	Expected molecular ion peak (M ⁺) at m/z 241, with an isotopic peak (M+2) ⁺ at m/z 243 in an approximate 3:1 ratio, characteristic of a monochlorinated compound.
IR (cm ⁻¹)	The N-H and C=O stretching bands will be absent. Characteristic peaks for aromatic C-H, C=C, and C=N stretching are expected.

Potential Biological Activity and Signaling Pathways

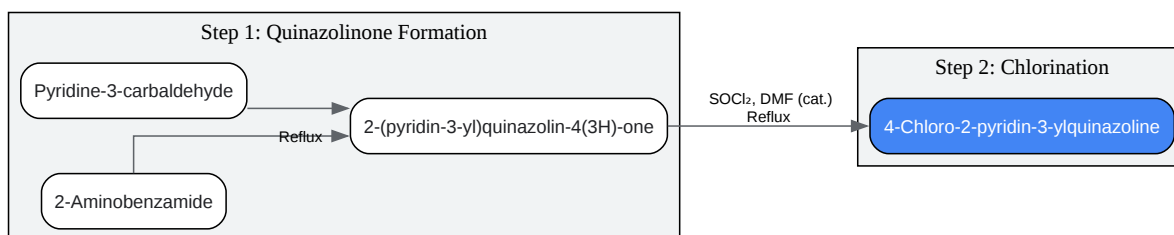
While specific biological data for **4-Chloro-2-pyridin-3-ylquinazoline** is not extensively reported in the public domain, the quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of anticancer agents.

Many 4-substituted quinazoline derivatives are known inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in various cancers.[4][5] The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks the downstream signaling cascade, leading to an anti-proliferative effect.

Given its structural similarity to known EGFR inhibitors, it is plausible that **4-Chloro-2-pyridin-3-ylquinazoline** could also exhibit inhibitory activity against EGFR or other related kinases.

Visualizations

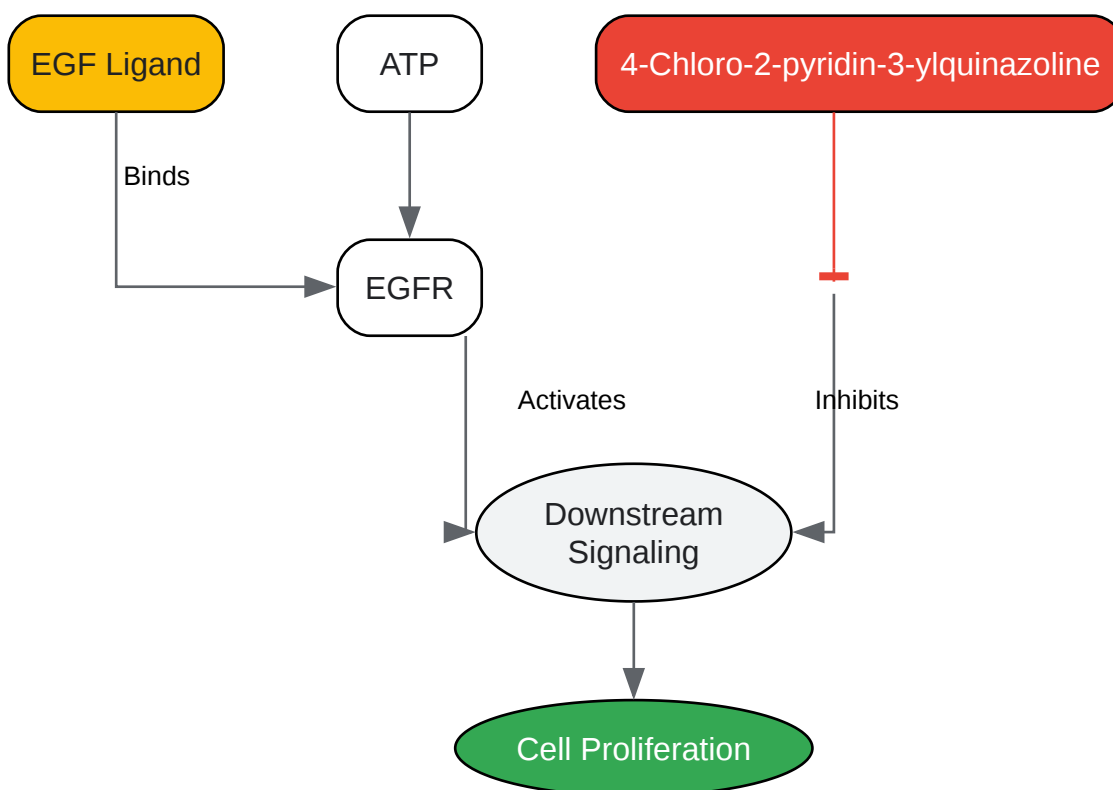
Synthetic Pathway



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Caption: Synthetic route to **4-Chloro-2-pyridin-3-ylquinazoline**.

Postulated EGFR Inhibition Workflow



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Caption: Postulated mechanism of EGFR inhibition.

Disclaimer: The experimental protocols and spectroscopic data provided are based on established chemical literature for similar compounds and may require optimization for the specific synthesis of **4-Chloro-2-pyridin-3-ylquinazoline**. The biological activity is postulated based on structural analogy and requires experimental verification.

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